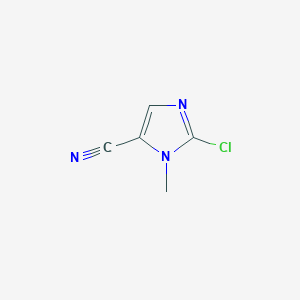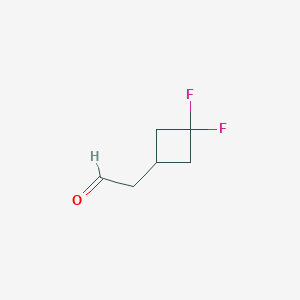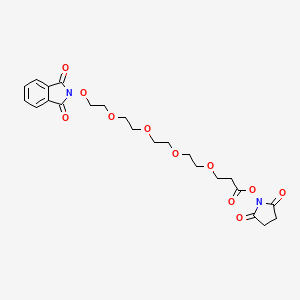
2-Chloro-1-methyl-1H-imidazole-5-carbonitrile
概要
説明
2-Chloro-1-methyl-1H-imidazole-5-carbonitrile is used in pharmaceuticals, drug candidates, ligands for transition metal catalysts, and other molecular functional materials . It has a molecular weight of 141.56 .
Synthesis Analysis
Imidazole synthesis includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H4ClN3 .Chemical Reactions Analysis
Imidazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .科学的研究の応用
Molecular Interaction Studies
2-Chloro-1-methyl-1H-imidazole-5-carbonitrile and its derivatives exhibit unique intermolecular interactions that have been the subject of crystallographic studies. For instance, cyano-cyano and chloro-cyano interactions in imidazole derivatives have been explored to understand their influence on crystal packing. These interactions include dipole-dipole interactions between antiparallel cyano groups and C≡N·Cl-C halogen bonds, which connect molecules into infinite tapes, revealing the structural dynamics of these compounds (Kubicki, 2004).
Catalysis
This compound-related compounds have been investigated for their catalytic properties. For example, 3-Methyl-1-sulfonic acid imidazolium trichlorido copper (II) has been used as a catalyst for the preparation of 5-amino-1H-pyrazole-4-carbonitriles, showcasing the compound's role in facilitating chemical transformations through anomeric based oxidation (Khazaei et al., 2021).
Synthesis of Fluorescent Heterocyclic Compounds
The synthesis of fluorescent heterocyclic compounds, such as 8-chloro-3H-imidazo[4,5-a]acridine-11-carbonitriles, demonstrates the utility of this compound derivatives in creating compounds with significant fluorescence properties. These compounds have been synthesized through nucleophilic substitution reactions, offering pathways to new fluorescent materials with high quantum yields (Sahraei et al., 2013).
Antioxidant and Antimicrobial Activities
Derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies involve the creation of novel compounds with potential therapeutic applications, indicating the broader implications of this chemical in medicinal chemistry (Bassyouni et al., 2012).
Novel Synthesis Techniques
Innovative synthesis techniques involving this compound derivatives have been developed to create new classes of compounds, such as 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives. These methodologies contribute to the expansion of heterocyclic chemistry, highlighting the versatility of these imidazole derivatives in organic synthesis (Khalafy et al., 2014).
Safety and Hazards
作用機序
Target of Action
Imidazole derivatives, which 2-chloro-1-methyl-1h-imidazole-5-carbonitrile is a part of, are known to interact with a variety of targets due to their versatile structure .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Imidazole derivatives, in general, are involved in a wide range of biological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
2-Chloro-1-methyl-1H-imidazole-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activities . It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the specific context . These interactions can lead to changes in the rates of biochemical reactions and affect overall cellular metabolism.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, it may affect the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, this compound can impact the expression of genes involved in cell growth, differentiation, and apoptosis, thereby influencing cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under recommended storage conditions but may degrade when exposed to certain environmental factors . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways . At high doses, it can become toxic and cause adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact changes significantly at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy production and biosynthesis . The compound’s interactions with specific enzymes can modulate their activity, influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biochemical effects . Understanding the factors that determine its localization is essential for elucidating its mechanism of action .
特性
IUPAC Name |
2-chloro-3-methylimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3/c1-9-4(2-7)3-8-5(9)6/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLDFVJCWFNQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1891260-51-7 | |
| Record name | 2-chloro-1-methyl-1H-imidazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine](/img/structure/B1459434.png)





![7-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1459443.png)